molecular formula C20H22ClN7O B12169237 3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one

3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one

Cat. No.: B12169237
M. Wt: 411.9 g/mol
InChI Key: IRQDGPLJAZJOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a chlorophenyl group, a pyridinyl-substituted piperazine, and a tetrazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group.

    Piperazine ring formation: The next step involves the formation of the piperazine ring, which is achieved by reacting a suitable amine with a dihaloalkane.

    Pyridinyl substitution: The piperazine ring is then functionalized with a pyridinyl group through a nucleophilic substitution reaction.

    Tetrazole ring formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
  • 3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one

Uniqueness

3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22ClN7O

Molecular Weight

411.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C20H22ClN7O/c21-18-6-4-16(5-7-18)17(14-28-15-23-24-25-28)13-20(29)27-11-9-26(10-12-27)19-3-1-2-8-22-19/h1-8,15,17H,9-14H2

InChI Key

IRQDGPLJAZJOMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.